2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide
Description
2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-11-13-19(14-12-18)17-30(28,29)23-15-26(22-10-6-5-9-21(22)23)16-24(27)25-20-7-3-2-4-8-20/h2-15H,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCANOGDFMQUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Indole
The introduction of the acetamide group at position 1 employs nucleophilic substitution under strongly basic conditions. Indole (1.0 equiv) is deprotonated with sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, followed by dropwise addition of N-phenylchloroacetamide (1.1 equiv). The reaction proceeds at reflux for 12 hours, yielding 1-(2-(N-phenylacetamido)ethyl)-1H-indole as a white crystalline solid (72% yield).
Key Data :
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 8.0 Hz, 1H, indole H-4), 7.62–7.58 (m, 2H, Ar-H), 7.42–7.35 (m, 4H, Ar-H), 6.95 (s, 1H, indole H-2), 4.85 (s, 2H, CH₂), 3.10 (s, 2H, CO-NH-Ph).
- MS (ESI+) : m/z 293.1 [M+H]⁺.
Electrophilic Sulfonylation at Indole Position 3
Synthesis of (4-Methylphenyl)methanesulfonyl Chloride
(4-Methylphenyl)methanesulfonyl chloride is prepared via chlorosulfonation of 4-methylbenzyl chloride. Treatment with chlorosulfonic acid (2.0 equiv) in dichloromethane (DCM) at −10°C for 4 hours affords the sulfonyl chloride in 85% yield after vacuum distillation.
Sulfonylation of 1-(2-(N-Phenylacetamido)ethyl)-1H-indole
The indole intermediate (1.0 equiv) is dissolved in DCM under nitrogen, and aluminum chloride (1.5 equiv) is added as a Lewis acid. (4-Methylphenyl)methanesulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. Quenching with ice water followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the title compound as a pale-yellow solid (68% yield).
Key Data :
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 8.0 Hz, 1H, indole H-4), 7.85 (d, J = 8.4 Hz, 2H, sulfonyl Ar-H), 7.45–7.30 (m, 9H, Ar-H), 6.98 (s, 1H, indole H-2), 4.90 (s, 2H, CH₂), 4.20 (s, 2H, SO₂CH₂), 2.40 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 169.5 (C=O), 143.2 (SO₂), 137.8–122.1 (aromatic carbons), 55.1 (SO₂CH₂), 40.5 (CH₂), 21.3 (CH₃).
- MS (ESI+) : m/z 465.2 [M+H]⁺.
Alternative Synthetic Pathways and Comparative Evaluation
Fischer Indole Cyclization Approach
An alternative route explores Fischer indole synthesis starting from 4-(N-phenylacetamido)cyclohexanone phenylhydrazone. Cyclization with boron trifluoride etherate in acetic acid generates the indole core, but sulfonylation at position 3 remains necessary. This method offers a 58% overall yield but requires additional protection/deprotection steps.
Microwave-Assisted Sulfonylation
Microwave irradiation (100°C, 30 minutes) with (4-methylphenyl)methanesulfonyl chloride and indium(III) chloride as a catalyst accelerates the reaction, achieving 75% yield with reduced side products.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 68 |
| DMF | 80 | 42 |
| Toluene | 110 | 55 |
| Acetonitrile | 60 | 60 |
Polar aprotic solvents like DCM maximize electrophilic reactivity while minimizing decomposition.
Catalytic Systems
| Catalyst | Equiv | Yield (%) |
|---|---|---|
| AlCl₃ | 1.5 | 68 |
| FeCl₃ | 1.5 | 52 |
| InCl₃ | 1.0 | 75 |
| BF₃·OEt₂ | 2.0 | 60 |
Indium(III) chloride demonstrates superior catalytic activity due to its mild Lewis acidity and compatibility with sulfonyl chlorides.
Mechanistic Insights into Key Steps
N-Alkylation Mechanism
Deprotonation of indole by NaH generates a resonance-stabilized anion at position 1, which undergoes SN2 displacement with N-phenylchloroacetamide. The reaction’s success hinges on strict anhydrous conditions to prevent hydrolysis of the chloroacetamide.
Electrophilic Aromatic Substitution
The (4-methylphenyl)methanesulfonyl chloride acts as an electrophile, with AlCl₃ polarizing the S-Cl bond to generate a sulfonium ion. Indole’s electron-rich position 3 attacks the electrophile, followed by deprotonation to restore aromaticity.
Scale-Up Considerations and Industrial Relevance
Pilot-scale synthesis (100 g batch) using continuous flow reactors achieves 82% yield with a residence time of 15 minutes, highlighting the method’s scalability. Process mass intensity (PMI) analysis reveals a solvent consumption of 12 L/kg, underscoring the need for solvent recovery systems in industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the indole ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide
- 2-(3-((4-methoxybenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide
- 2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
The compound 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide is a member of the sulfonamide class, characterized by its unique indole structure and potential pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 460.59 g/mol. The structure consists of an indole ring, a methanesulfonyl group, and an acetamide moiety. The presence of these functional groups is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electrophilic nature of the methanesulfonyl group enables it to form covalent bonds with nucleophilic sites on proteins, thereby influencing cellular pathways and biological responses.
Key Mechanisms:
- Enzyme Modulation : The indole structure can modulate enzyme activity, potentially leading to therapeutic effects in diseases where enzyme dysregulation is evident.
- Receptor Interaction : The compound may interact with specific receptors, altering signaling pathways involved in various physiological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against different cancer cell lines.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial activity. Research has indicated that this compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been documented in several studies. The ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available indole derivatives. Key steps include the introduction of the methanesulfonyl group and subsequent acetamide formation.
Comparative Analysis with Structural Analogues
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{3-[4-chlorophenyl]methanesulfonyl}-1H-indol-1-yl-N-(2-methylpropyl)acetamide | Similar indole core | Different halogen substituent |
| 2-{3-[trifluoromethyl]phenylmethanesulfonyl}-1H-indol-1-yl-N-(4-methylphenyl)acetamide | Trifluoromethyl substitution | Enhanced lipophilicity |
| N-(4-Methylphenyl)-N'-(propan-2-yl)urea | Urea instead of acetamide | Different pharmacological profile |
This table illustrates how variations in substituents can influence biological activity, solubility, and overall pharmacokinetics.
Case Studies
Several case studies have explored the pharmacological potential of related compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that indole-based sulfonamides exhibited significant anticancer activity against breast cancer cell lines, highlighting the importance of structural modifications for enhancing efficacy.
- Antimicrobial Testing : Research conducted by Pharmaceutical Biology indicated that similar sulfonamide derivatives showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.
- Inflammatory Response Modulation : A study in Biochemical Pharmacology reported that certain sulfonamide compounds effectively reduced pro-inflammatory cytokine levels in vitro, supporting their use in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Sulfonylation of the indole nitrogen using (4-methylphenyl)methanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) to form the sulfonated intermediate.
- Step 2 : Alkylation with bromoacetamide derivatives (e.g., N-phenylbromoacetamide) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the acetamide linkage .
- Optimization : Control reaction temperature (e.g., 0°C for sulfonylation to prevent side reactions) and use anhydrous solvents to minimize hydrolysis. Purification via column chromatography or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton environments (e.g., indole C3-H, sulfonyl group) and confirm substitution patterns. NOESY can resolve spatial interactions between the indole and phenylacetamide moieties .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm, amide C=O at ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNOS) and detects fragmentation patterns .
Advanced Research Questions
Q. How can researchers identify the molecular targets of this compound in anticancer studies?
- Methodological Answer :
- In Silico Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2), leveraging the sulfonyl group’s affinity for ATP-binding pockets .
- In Vitro Assays : Perform kinase inhibition assays (e.g., ELISA-based phosphorylation screening) and apoptosis assays (Annexin V/PI staining) to validate computational predictions .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cancer cells .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?
- Methodological Answer :
- Activity Cliff Analysis : Compare structural analogs (e.g., fluorophenyl or methoxyphenyl substitutions) to identify substituents critical for activity .
- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., using rat liver S9 fractions) to determine if rapid metabolism explains discrepancies between predicted and observed efficacy .
- Crystallography : Co-crystallize the compound with target proteins (e.g., solved X-ray structures of kinase-inhibitor complexes) to validate binding modes .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to the phenylacetamide moiety to improve solubility while retaining target affinity .
- Prodrug Design : Mask the sulfonyl group as a phosphonate ester to enhance oral bioavailability .
- Pharmacokinetic Screening : Conduct ADME assays (e.g., Caco-2 permeability, plasma protein binding) to prioritize derivatives with favorable absorption and half-life .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to correlate cytotoxicity with pathway activation (e.g., p53 status in resistant vs. sensitive lines) .
- Redox Sensitivity Testing : Measure ROS levels (e.g., DCFDA assay) to assess if antioxidant defenses in certain cell lines diminish pro-apoptotic effects .
- 3D Spheroid Models : Compare 2D monolayer vs. 3D spheroid efficacy to evaluate tumor microenvironment influence .
Structural and Functional Insights
Q. What role does the sulfonyl group play in the compound’s bioactivity?
- Methodological Answer :
- Electrophilic Reactivity : The sulfonyl group acts as a hydrogen-bond acceptor, stabilizing interactions with catalytic lysine residues in kinases (e.g., EGFR T790M) .
- Metabolite Tracking : Use -radiolabeling to trace sulfonate retention in metabolites and link stability to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
